1-Benzyl-4-[bromo(fluoro)methylidene]piperidine
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Overview
Description
1-Benzyl-4-[bromo(fluoro)methylidene]piperidine is a synthetic organic compound characterized by a piperidine ring substituted with a benzyl group and a bromo(fluoro)methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Bromo(fluoro)methylidene Moiety: This step involves the reaction of the piperidine derivative with a bromo(fluoro)methylidene reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromo(fluoro)methylidene group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction reactions yield corresponding oxides and reduced forms.
Scientific Research Applications
1-Benzyl-4-[bromo(fluoro)methylidene]piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine involves its interaction with specific molecular targets. The bromo(fluoro)methylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 1-Benzyl-4-[bromomethylidene]piperidine
- 1-Benzyl-4-[fluoromethylidene]piperidine
- 1-Benzyl-4-[chloromethylidene]piperidine
Comparison: 1-Benzyl-4-[bromo(fluoro)methylidene]piperidine is unique due to the presence of both bromo and fluoro substituents, which can impart distinct reactivity and biological properties compared to its analogs
Properties
CAS No. |
729613-29-0 |
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Molecular Formula |
C13H15BrFN |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
1-benzyl-4-[bromo(fluoro)methylidene]piperidine |
InChI |
InChI=1S/C13H15BrFN/c14-13(15)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
VTXRVVQUBOVFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C(F)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
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